molecular formula C7H7BrClNO2S B2708109 2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide CAS No. 2092793-80-9

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide

Cat. No.: B2708109
CAS No.: 2092793-80-9
M. Wt: 284.55
InChI Key: XSCWUBMZWLCUCD-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrClNO2S and a molecular weight of 284.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Safety and Hazards

The safety information for 2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide typically involves the bromination and chlorination of 4-methylbenzenesulfonamide. The reaction conditions often include the use of bromine and chlorine as reagents under controlled temperature and pressure . The process may involve multiple steps, including purification and isolation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfonic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide is unique due to the presence of both halogen atoms and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

2-bromo-6-chloro-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCWUBMZWLCUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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